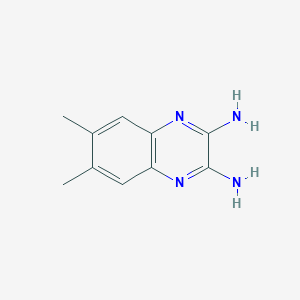

6,7-Dimethylquinoxaline-2,3-diamine

Description

Properties

CAS No. |

248606-61-3 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

6,7-dimethylquinoxaline-2,3-diamine |

InChI |

InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3,(H2,11,13)(H2,12,14) |

InChI Key |

KHIYQGLZPMKGGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethylquinoxaline-2,3-diamine and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the physicochemical properties of 6,7-Dimethylquinoxaline-2,3-diamine (CAS No. 248606-61-3) is limited in publicly available literature.[1][2] This guide provides a comprehensive overview of the known properties of structurally related quinoxaline derivatives to serve as a valuable resource for researchers. The information presented herein is intended to provide estimations and guidance for experimental design.

Core Physicochemical Properties

Quinoxaline derivatives are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[3] Their chemical and physical properties are influenced by the nature and position of substituents on this core structure. Generally, quinoxalines are crystalline solids with solubility in organic solvents and limited solubility in aqueous solutions.[4]

Data on Related Quinoxaline Derivatives

To provide a comparative reference, the following table summarizes the available physicochemical data for several quinoxaline derivatives that are structurally similar to this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Other Properties |

| This compound (Target Compound) | 248606-61-3 | C₁₀H₁₂N₄ | 188.23 | Data not available | Data not available | --- |

| Quinoxaline-2,3-diamine | 6640-47-7 | C₈H₈N₄ | 160.18 | Data not available | 0.5 (Computed) | Harmful if swallowed, causes skin and eye irritation.[5] |

| 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | 6627-38-9 | C₂₀H₁₆N₄ | 312.37 | 191-193[6][7] | Data not available | Form: Powder.[7] |

| 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | C₂₂H₁₈N₂ | 310.4 | 176-178[8] | Data not available | --- |

| 2-phenyl-3-methyl-Quinoxaline | 10130-23-1 | C₁₅H₁₂N₂ | 220.3 | Data not available | Data not available | Soluble in ethanol, DMSO, and DMF (~25-30 mg/ml); sparingly soluble in aqueous buffers.[4] |

Experimental Protocols

The most common and well-established method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[9][10][11][12] This versatile method allows for the preparation of a wide range of substituted quinoxalines.

General Synthesis of Quinoxaline Derivatives

Materials:

-

Substituted ortho-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine for the synthesis of 6,7-dimethylquinoxalines)[11]

-

α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Optional: Catalyst (e.g., acid catalyst, Lewis acids, heteropolyoxometalates)[9][10]

Procedure:

-

Dissolve the ortho-phenylenediamine in the chosen solvent.

-

Add the α-dicarbonyl compound to the solution. The reaction can often be performed at room temperature, although heating may be required to increase the reaction rate.[10][13]

-

If a catalyst is used, it is added to the reaction mixture.

-

The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[13]

-

Upon completion, the product can be isolated by filtration if it precipitates from the solution.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[10][13]

Modern variations of this protocol utilize microwave assistance or ultrasound irradiation to reduce reaction times and improve yields.[9][11]

Visualizations

General Synthetic Pathway for Quinoxaline Derivatives

References

- 1. CAS Number List - 2 - Page 555 - Chemicalbook [chemicalbook.com]

- 2. 248606-60-2|5-Methylquinoxaline-2,3-diamine|BLD Pharm [bldpharm.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Quinoxaline-2,3-diamine | C8H8N4 | CID 241488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6627-38-9 CAS MSDS (6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 6,7-ジメチル-2,3-ジ(2-ピリジル)キノキサリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Buy 6,7-Dimethyl-2,3-diphenylquinoxaline (EVT-3162579) | 13362-56-6 [evitachem.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

6,7-Dimethylquinoxaline-2,3-diamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-dimethylquinoxaline-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and its emerging role as a potential kinase inhibitor, with a focus on its interaction with the Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. Detailed experimental protocols and characterization data are provided to support further research and development efforts.

Chemical Identity and Properties

This compound is a substituted quinoxaline derivative. The core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 6 and 7, and amino groups at positions 2 and 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 248606-61-3 | |

| Molecular Formula | C₁₀H₁₂N₄ | |

| Molecular Weight | 188.23 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | |

| Melting Point | Approximately 150–160 °C |

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an appropriately substituted 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] This versatile method allows for the introduction of various substituents onto the quinoxaline scaffold. For the synthesis of this compound, the key precursors are 4,5-dimethyl-1,2-phenylenediamine and an appropriate 1,2-dicarbonyl compound that can yield the 2,3-diamino functionality.

General Experimental Protocol for Quinoxaline Synthesis

The following protocol describes a general method for the synthesis of quinoxaline derivatives, which can be adapted for the preparation of this compound.

Materials:

-

Substituted 1,2-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)

-

1,2-dicarbonyl compound

-

Ethanol

-

Catalyst (e.g., a few drops of acetic acid)

Procedure:

-

Dissolve the 1,2-phenylenediamine derivative in ethanol in a round-bottom flask.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Add a catalytic amount of acetic acid to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been shown to reduce reaction times and improve yields for quinoxaline derivatives.[1]

Characterization Data

The structure of synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and carbons bearing the amino groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups and C=N stretching of the pyrazine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (188.23 m/z). |

Biological Activity and Drug Development Potential

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5] Recent research has highlighted the potential of 6,7-dimethylquinoxaline analogs as potent kinase inhibitors, particularly targeting Glycogen Synthase Kinase 3 Beta (GSK3β).[6]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The inhibition of specific kinases is a major focus of modern drug discovery. Studies on 6,7-dimethyl quinoxaline analogs have demonstrated their selectivity towards GSK3β, a key enzyme in several signaling pathways.[6]

While specific IC₅₀ values for this compound are not yet widely published, related quinoxaline derivatives have shown potent inhibitory activity against various kinases. For example, certain quinoxaline derivatives have demonstrated IC₅₀ values in the nanomolar to low micromolar range against kinases such as ASK1 and in various cancer cell lines.[7][8]

Table 3: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Dibromo substituted quinoxaline | ASK1 | 30.17 | [7] |

| Quinoxaline analogues | MCF-7 cells | 10,780 | [8] |

Glycogen Synthase Kinase 3 Beta (GSK3β) Signaling Pathway

GSK3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to diseases such as Alzheimer's disease, type 2 diabetes, and cancer. The inhibition of GSK3β is therefore a promising therapeutic strategy.

The activity of GSK3β is regulated by several signaling pathways, most notably the Insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a "destruction complex," of which GSK3β is a key component. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene transcription.

Below is a diagram illustrating the role of GSK3β in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against GSK3β, a standard in vitro kinase assay can be performed.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its straightforward synthesis and the established biological importance of the quinoxaline core make it an attractive target for further investigation. The potential to selectively inhibit GSK3β suggests its utility in exploring treatments for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]

- 2. sid.ir [sid.ir]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility and Biological Context of 6,7-Dimethylquinoxaline-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility of 6,7-Dimethylquinoxaline-2,3-diamine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents within the public domain. However, based on its chemical structure, which features both hydrophobic (dimethylquinoxaline core) and hydrophilic (diamine) moieties, its solubility is expected to vary significantly across different solvent systems.

To address this data gap, a systematic solubility study is recommended. The following table outlines a proposed set of solvents for initial screening. Researchers can populate this table with experimentally determined data.

Table 1: Solubility Profile of this compound

| Solvent | Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Aqueous | 25 | To be determined | |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | 25 | To be determined | |

| Ethanol | Polar Protic | 25 | To be determined | |

| Methanol | Polar Protic | 25 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | To be determined | |

| Acetone | Polar Aprotic | 25 | To be determined | |

| Acetonitrile | Polar Aprotic | 25 | To be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for its implementation.

2.1. Materials

-

This compound

-

Selected solvents (as per Table 1)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should not change over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Below is a graphical representation of the experimental workflow.

Biological Context: Kinase Inhibition in Alzheimer's Disease

Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, analogs of 6,7-dimethyl quinoxaline have been identified as potent inhibitors of several kinases implicated in the pathology of Alzheimer's disease.[1]

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, the latter being composed of hyperphosphorylated tau protein. Glycogen synthase kinase 3 beta (GSK3β) is a key enzyme responsible for the hyperphosphorylation of tau.[2][3] Additionally, dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are also involved in pathways that contribute to neurodegeneration.

Studies have shown that certain 6,7-dimethyl quinoxaline analogs can selectively inhibit these kinases, particularly GSK3β.[1] This inhibition can potentially reduce tau hyperphosphorylation, a critical event in the formation of neurofibrillary tangles, thereby offering a therapeutic strategy for Alzheimer's disease.

The following diagram illustrates the logical relationship between 6,7-dimethyl quinoxaline analogs and their therapeutic targets in the context of Alzheimer's disease.

Conclusion

While direct solubility data for this compound is not currently available, this guide provides the necessary framework for its experimental determination. The detailed shake-flask protocol offers a robust method for researchers to generate reliable solubility profiles. Furthermore, the exploration of the biological context of related 6,7-dimethyl quinoxaline analogs as kinase inhibitors highlights the therapeutic potential of this chemical scaffold in the development of novel treatments for neurodegenerative diseases like Alzheimer's. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 6,7-Dimethylquinoxaline-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6,7-Dimethylquinoxaline-2,3-diamine. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and development settings. This document details recommended storage, potential degradation pathways, and methodologies for assessing stability, drawing from established principles of pharmaceutical stability testing and data on related quinoxaline derivatives.

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of this compound. The following conditions are recommended based on available safety data sheets and product information from chemical suppliers.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation and preserve chemical integrity. |

| Atmosphere | Store in a dry, well-ventilated place.[3][4][5] Consider storage under an inert gas (e.g., argon, nitrogen).[6] | To prevent oxidation and hydrolysis. |

| Light | Protect from light.[6] | The quinoxaline core can be susceptible to photodegradation. |

| Container | Keep container tightly closed.[3][4][5] | To prevent exposure to moisture and atmospheric contaminants. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and studies on related quinoxaline and diamine compounds. Key potential degradation pathways include oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The diamine functional groups are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and colored impurities. The presence of atmospheric oxygen can facilitate these reactions, which may be catalyzed by trace metal impurities.

Hydrolytic Degradation

Although generally stable, under forcing acidic or basic conditions, the diamine or quinoxaline ring system could be susceptible to hydrolysis. The extent of hydrolysis is expected to be dependent on pH and temperature.

Photodegradation

Quinoxaline derivatives are known to be photosensitive.[3][7][8] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various photoproducts. The exact nature of these products would require specific photostability studies.

A proposed logical workflow for investigating these potential degradation pathways is outlined below.

Figure 1: Workflow for Forced Degradation Studies.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. The goal of these studies is to generate potential degradation products and develop a stability-indicating analytical method.

Preparation of Stress Samples (Forced Degradation)

The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry.[4][6] The extent of degradation should ideally be between 5-20%.

Table 2: Illustrative Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 1 mg/mL of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Store the solid compound in a controlled temperature oven at 60°C for 7 days. Also, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) and heat at 60°C for 7 days. |

| Photostability | Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.

Table 3: Hypothetical Stability-Indicating HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan of the parent compound) |

| Injection Volume | 10 µL |

The workflow for developing and validating such a method is depicted below.

Figure 2: Workflow for Stability-Indicating Method Development.

Summary and Recommendations

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and in a tightly sealed container in a dry, well-ventilated area.[1][2][3][4][5][6][8] Researchers and drug development professionals should be aware of the potential for oxidative, hydrolytic, and photolytic degradation, especially under stressed conditions.

For critical applications, it is highly recommended to perform in-house forced degradation studies to understand the specific degradation profile of the material in its intended formulation and storage configuration. The development and validation of a stability-indicating analytical method are essential for ensuring the quality and reliability of data generated using this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. biopharminternational.com [biopharminternational.com]

- 5. rjptonline.org [rjptonline.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]

- 8. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]

Spectroscopic and Mass Spectrometric Characterization of 6,7-Dimethylquinoxaline Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic and Mass Spectrometric Data of Related Quinoxaline Derivatives

The following tables summarize the available NMR and MS data for compounds with a 6,7-dimethylquinoxaline core, which can provide a basis for the characterization of 6,7-Dimethylquinoxaline-2,3-diamine.

Table 1: 1H NMR Spectroscopic Data of 6,7-Dimethyl-2,3-diphenylquinoxaline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.93 | s | 2H | H-5, H-8 |

| 7.50 | dd | 4H | Aromatic H |

| 7.35 - 7.29 | m | 6H | Aromatic H |

| 2.52 | s | 6H | 2 x CH3 |

Solvent: CDCl3, Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data of 6,7-Dimethyl-2,3-diphenylquinoxaline

| Chemical Shift (δ) ppm | Assignment |

| 152.61 | C-2, C-3 |

| 140.63 | Aromatic C |

| 140.34 | Aromatic C |

| 139.51 | Aromatic C |

| 129.96 | Aromatic C |

| 128.63 | Aromatic C |

| 128.33 | Aromatic C |

| 128.30 | Aromatic C |

| 20.55 | 2 x CH3 |

Solvent: CDCl3, Frequency: 100 MHz[1]

Table 3: Mass Spectrometry Data of a Related Diaminoquinoxaline Derivative

| Compound | Ionization Mode | [M+H]+ (m/z) |

| N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridine-2-yl)-6,7-dimethylquinoxaline-2-carboxamide | ESI-HRMS | Not specified |

While the exact m/z is not provided, ESI-HRMS is a common technique for such compounds.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for quinoxaline derivatives, based on methodologies reported in the literature for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired on a 300 MHz, 400 MHz, or 500 MHz spectrometer.[1][3]

-

Sample Preparation: Approximately 5-10 mg of the quinoxaline derivative is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H NMR: Proton NMR spectra are recorded to determine the number of different types of protons and their integrations. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

13C NMR: Carbon-13 NMR spectra are acquired to identify the number of unique carbon atoms in the molecule. These spectra are often proton-decoupled to simplify the signals to singlets.

-

Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Ionization Techniques: Common ionization methods for quinoxaline derivatives include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or more polar molecules.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 6,7-dimethyl-2,3-disubstituted quinoxaline derivative, which would be applicable for this compound.

Caption: A generalized workflow for the synthesis and characterization of 6,7-dimethylquinoxaline derivatives.

References

Crystal Structure of 6,7-Dimethylquinoxaline-2,3-diamine: Data Not Currently Available

A comprehensive search of publicly available scientific and crystallographic databases has revealed no determined crystal structure for the compound 6,7-Dimethylquinoxaline-2,3-diamine.

While the quinoxaline scaffold is a subject of significant interest in medicinal chemistry and materials science, specific crystallographic data for the 6,7-dimethyl-2,3-diamine substituted variant has not been deposited in major databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, the detailed technical guide requested, including quantitative structural data, experimental protocols for its determination, and associated visualizations, cannot be generated at this time.

General Synthetic Approaches to Quinoxalines

The synthesis of quinoxaline derivatives is well-established in chemical literature. The most common and fundamental method involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] For the target molecule, this compound, a plausible synthetic route would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl precursor to the 2,3-diamine moiety.

A general workflow for a potential synthesis and crystallization is outlined below.

Figure 1. A potential workflow for the synthesis and crystallization of this compound.

Recommendations for Researchers

For researchers, scientists, and drug development professionals interested in the crystal structure of this compound, the following steps are recommended:

-

Chemical Synthesis: Synthesize the compound using established methods for quinoxaline formation.

-

Purification: Purify the synthesized compound to a high degree, which is crucial for successful crystallization.

-

Crystallization Screening: Employ various crystallization techniques, such as slow evaporation, vapor diffusion, and controlled cooling from a saturated solution, using a range of solvents and solvent systems.

-

X-ray Diffraction Analysis: Once suitable single crystals are obtained, perform single-crystal X-ray diffraction to determine the precise three-dimensional atomic arrangement.

Without experimental data, any discussion of the molecular geometry, intermolecular interactions, and crystal packing of this compound would be purely speculative. The determination of its crystal structure would be a valuable contribution to the field, providing crucial insights for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents or functional materials.

References

reaction mechanism for the synthesis of 6,7-Dimethylquinoxaline-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the reaction mechanism, experimental protocols, and key data for the synthesis of 6,7-Dimethylquinoxaline-2,3-diamine. This compound belongs to the quinoxaline class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the classical and efficient method of cyclocondensation. This reaction involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1][2] For this specific target molecule, the reactants are 4,5-dimethyl-1,2-phenylenediamine and diaminoglyoxime .

The reaction mechanism proceeds through several key steps:

-

Nucleophilic Attack: One of the amino groups of 4,5-dimethyl-1,2-phenylenediamine acts as a nucleophile, attacking one of the electrophilic imine carbons of diaminoglyoxime.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate which, after proton transfer, leads to a more stable addition product.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine then performs an intramolecular nucleophilic attack on the remaining imine carbon, leading to the formation of a six-membered dihydropyrazine ring.

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a dehydration process, eliminating two molecules of hydroxylamine. This elimination drives the reaction forward and results in the formation of the stable, aromatic pyrazine ring, yielding the final this compound product.

The overall reaction is a robust method for constructing the quinoxaline core.[3]

Caption: General overview of the cyclocondensation reaction.

Experimental Protocol

Materials and Reagents:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Diaminoglyoxime

-

Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 20 mL of ethanol. Warm the solution gently if needed to aid dissolution.

-

Addition: To this solution, add an equimolar amount (10 mmol) of diaminoglyoxime.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.

-

Precipitation: If precipitation is incomplete, slowly add deionized water to the mixture until a slight cloudiness persists, then cool the flask in an ice bath to maximize crystal formation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold aqueous ethanol to remove any soluble impurities.

-

Drying and Purification: Dry the product, for example in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for a representative synthesis based on the protocol above. Yields for such cyclocondensation reactions are typically moderate to high.

| Parameter | Value | Unit | Notes |

| Reactants | For a 10 mmol scale reaction | ||

| 4,5-Dimethyl-1,2-phenylenediamine | 1.362 | g | Molecular Weight: 136.19 g/mol |

| Diaminoglyoxime | 1.181 | g | Molecular Weight: 118.10 g/mol |

| Reaction Conditions | |||

| Solvent | Ethanol | - | Glacial acetic acid can also be used. |

| Temperature | Reflux (~78) | °C | Temperature of boiling ethanol. |

| Reaction Time | 2 - 4 | hours | Monitor by TLC for completion. |

| Product | |||

| Theoretical Yield | 1.882 | g | Molecular Weight: 188.23 g/mol |

| Typical Reported Yield | 70 - 95 | % | Based on analogous quinoxaline syntheses.[2][6] |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows.

Caption: Standard laboratory workflow for the synthesis.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Properties of 6,7-Dimethylquinoxaline-2,3-diamine: A Technical Overview

While specific experimental spectra for 6,7-Dimethylquinoxaline-2,3-diamine could not be located, this guide outlines the anticipated spectroscopic behavior and the necessary experimental protocols for its characterization. This information is crucial for researchers, scientists, and drug development professionals working with this and related compounds.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, which features a quinoxaline core with methyl and diamine functional groups, the following spectroscopic properties are anticipated:

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline ring, the protons of the two methyl groups, and the protons of the two amine groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methyl and amino substituents. The methyl protons should appear as a singlet, and the amine protons will likely be broad singlets, the chemical shift of which may be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the quinoxaline ring system, the two methyl carbons, and the carbons bearing the amino groups. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.

1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoxaline system. The presence of the amino and methyl groups, both being auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline-2,3-diamine.

1.3. Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. It is anticipated that this compound will also exhibit fluorescence upon excitation at a suitable wavelength, likely corresponding to its longest-wavelength absorption band. The emission spectrum will provide information about the excited state properties of the molecule.

1.4. Mass Spectrometry (MS): Mass spectrometry will be essential for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the arrangement of the substituents on the quinoxaline core.

1.5. Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the quinoxaline ring.

Experimental Protocols for Spectroscopic Analysis

To obtain the quantitative data for this compound, the following standard experimental methodologies would be employed:

2.1. Synthesis: The synthesis of this compound would typically involve the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound that can be converted to the 2,3-diamino functionality.

2.2. Sample Preparation: For NMR analysis, the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For UV-Vis and fluorescence spectroscopy, dilute solutions of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) would be prepared. For IR spectroscopy, the sample could be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For mass spectrometry, the sample would be introduced into the instrument, often in a volatile solvent.

2.3. Instrumentation:

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.

-

UV-Vis: A dual-beam UV-Vis spectrophotometer would be used to record the absorption spectrum.

-

Fluorescence: A spectrofluorometer would be used to measure the excitation and emission spectra.

-

MS: A mass spectrometer (e.g., ESI, EI) would be used to determine the mass-to-charge ratio.

-

IR: A Fourier-transform infrared (FTIR) spectrometer would be used to obtain the infrared spectrum.

The following diagram illustrates a typical experimental workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathways and Applications

Quinoxaline derivatives are known to exhibit a wide range of biological activities and are of interest in drug development. Potential signaling pathways that could be investigated for this compound include those related to antimicrobial, anticancer, and kinase inhibitory activities. The diamine functional groups could also make this compound a valuable ligand for the synthesis of metal complexes with interesting catalytic or biological properties.

The logical relationship for investigating the biological potential of this compound is outlined below.

Caption: Logical workflow for investigating biological activity.

Conclusion

While specific experimental spectroscopic data for this compound remains elusive in currently accessible literature, this guide provides a comprehensive overview of its expected properties and the methodologies required for its full characterization. The structural features of this compound suggest it is a promising candidate for further investigation, particularly in the fields of medicinal chemistry and materials science. The generation of a complete spectroscopic profile is a critical next step for any future research and development involving this molecule.

Unveiling the Photophysical Core: A Technical Guide to the Quantum Yield of 6,7-Dimethylquinoxaline-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoxaline Derivatives and Their Luminescence

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Many quinoxaline derivatives exhibit fluorescence, a phenomenon with applications in cellular imaging, sensing, and as structural motifs in organic light-emitting diodes (OLEDs). The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), a critical parameter that dictates the compound's suitability for such applications.

The core structure of 6,7-Dimethylquinoxaline-2,3-diamine suggests potential for fluorescence, influenced by the electron-donating amino and methyl groups on the benzene ring. Understanding its quantum yield is paramount for any application leveraging its luminescent properties.

Photophysical Data of Structurally Related Quinoxaline Derivatives

To provide a predictive context for the quantum yield of this compound, the following table summarizes the available photophysical data for structurally similar quinoxaline derivatives. These compounds share the core quinoxaline scaffold and, in some cases, amino or other substituents that can influence their electronic and emissive properties.

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| 2,3-diphenyl quinoxaline 6-amine | Various organic | 435 | 518 | Not Specified | [1] |

| Quinoxaline derivative of peptides | Aqueous buffer | 303 | 363 | Not Specified | [2] |

| 1,2-dialkylquinoxaline-fused[3]carbohelicene | Toluene | Not Specified | Not Specified | 0.25 | [4] |

| Quinoxaline-fused[3]carbohelicene | Toluene | Not Specified | Not Specified | 0.05 | [4] |

Note: The quantum yield is a sensitive parameter that can be significantly affected by the solvent, temperature, and the presence of quenchers. The data presented should be considered within the context of the cited experimental conditions.

Experimental Protocol for Quantum Yield Determination

The determination of the fluorescence quantum yield of this compound can be performed using a relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length, optically clear.

-

This compound: The sample of interest.

-

Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The standard should have an absorption profile that overlaps with the sample.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the fluorescence quantum yield.

Detailed Procedure

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the chosen solvent.

-

The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorbance spectra of all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all solutions. Ensure the emission is collected over the entire emission band.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

-

Synthesis of Quinoxaline Derivatives: A General Overview

The synthesis of quinoxaline derivatives, including this compound, typically follows a well-established synthetic route. Understanding this pathway is crucial for researchers working with these compounds.

The most common method for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For this compound, the starting materials would be 4,5-dimethyl-1,2,3-triaminobenzene and a suitable α-dicarbonyl compound.

Conclusion

While the precise quantum yield of this compound remains to be experimentally determined and reported, this guide provides the essential framework for its characterization. By understanding the photophysical properties of related compounds and following a robust experimental protocol, researchers can accurately determine this crucial parameter. This will, in turn, enable the informed application of this and similar quinoxaline derivatives in the fields of drug development, bio-imaging, and materials science.

References

literature review of 6,7-Dimethylquinoxaline-2,3-diamine and its analogs

An In-depth Technical Guide to 6,7-Dimethylquinoxaline-2,3-diamine and its Analogs for Researchers and Drug Development Professionals.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural core for a wide array of biologically active molecules. The versatility of the quinoxaline scaffold has made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties including antibacterial, anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][2]

This technical guide provides a comprehensive . It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, chemical properties, and biological activities of these compounds. The guide includes structured data tables for easy comparison, detailed experimental protocols for key reactions and assays, and visualizations of synthetic workflows and biological pathways to facilitate understanding.

Synthesis of 6,7-Dimethylquinoxaline Analogs

The primary and most widely used method for synthesizing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] For 6,7-dimethylquinoxaline derivatives, the key starting material is 4,5-dimethyl-1,2-phenylenediamine. The choice of the dicarbonyl compound dictates the substitution at the 2 and 3 positions of the quinoxaline ring.

Various methodologies have been developed to improve efficiency, yield, and environmental friendliness, including microwave-assisted and ultrasound-assisted synthesis.[3][4]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 6,7-dimethylquinoxaline derivatives.

Caption: General workflow for synthesizing 6,7-dimethylquinoxaline derivatives.

Physicochemical Properties

The physicochemical properties of quinoxaline derivatives are crucial for their behavior in biological systems. Key properties for representative compounds are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6,7-Dimethylquinoxaline | 7153-23-3 | C₁₀H₁₀N₂ | 158.20 | 150-151 | Solid |

| 6-Amino-2,3-dimethylquinoxaline | 7576-88-7 | C₁₀H₁₁N₃ | 173.21 | 190-195 | Solid |

Data sourced from references[5][6][7][8].

Biological Activities and Therapeutic Potential

Analogs of 6,7-dimethylquinoxaline have been investigated for a range of therapeutic applications, with kinase inhibition being a particularly prominent area of research.

Kinase Inhibition and Alzheimer's Disease

Certain 6,7-dimethylquinoxaline analogs have been designed and synthesized as selective kinase inhibitors, targeting enzymes implicated in the pathology of Alzheimer's disease.[9] Specifically, kinases from the CMGC family, such as GSK3β (Glycogen synthase kinase-3 beta), DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), and CLK1 (Cdc2-like kinase 1), are known to be involved in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's.[9]

Studies have shown that analogs with bromo or chloro substitutions on an appended aromatic ring exhibit high selectivity for GSK3β.[9][10] Molecular modeling suggests that these compounds form a key hydrogen bond with the Val135 residue in the GSK3β active site, which is crucial for their inhibitory potency.[9]

Signaling Pathway of Tau Hyperphosphorylation

The diagram below illustrates the role of key kinases in Tau phosphorylation and the inhibitory action of 6,7-dimethylquinoxaline analogs.

Caption: Inhibition of GSK3β-mediated Tau hyperphosphorylation by quinoxaline analogs.

Antiproliferative and Anticancer Activity

The quinoxaline core is found in numerous molecules with antiproliferative properties. A library of 2,3-substituted quinoxalin-6-amine analogs was synthesized and screened against various cancer cell lines.[2][11] This work led to the identification of a bisfuranylquinoxalineurea analog that demonstrates low micromolar potency.[2] Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases 3/7, cleavage of PARP (Poly (ADP-ribose) polymerase), and in a manner dependent on the Mcl-1 protein.[2][11]

Antimicrobial Activity

Quinoxaline derivatives are well-known for their antimicrobial properties.[1][12] Quinoxaline 1,4-di-N-oxides, in particular, have shown significant activity against various pathogens, including Mycobacterium tuberculosis and the parasite Plasmodium falciparum.[13] The biological activity is often dependent on the nature and position of substituents on the quinoxaline ring. For instance, the presence of a chloro, methyl, or methoxy group at the 7-position can enhance anti-tuberculosis activity.[13]

Quantitative Biological Data

The following table summarizes key quantitative data for the biological activity of selected quinoxaline analogs.

| Compound Class | Specific Analog | Target/Organism | Activity Metric | Value | Reference |

| Quinoxaline-2-one | 6,7-dimethyl-quinoxaline-2-one derivative | HIV-1 | EC₅₀ | 0.15 ± 0.1 µg/mL | [14] |

| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | HeLa (cervical cancer) | GI₅₀ | ~2 µM | [2][11] |

| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | PC3 (prostate cancer) | GI₅₀ | ~3 µM | [2][11] |

| Quinoxalin-6-amine | Bisfuranylquinoxalineurea (7c) | A549 (lung cancer) | GI₅₀ | ~5 µM | [2][11] |

| Quinoxaline 1,4-di-N-oxide | Iron complex [Fe(L3)₃] | M. tuberculosis H₃₇Rv | MIC | 0.78 µg/mL | [13] |

| ASK1 Inhibitor | Compound 26e (dibromo substituted) | Apoptosis signal-regulated kinase 1 (ASK1) | IC₅₀ | 30.17 nM | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for a representative synthesis and a key biological assay cited in the literature.

Protocol 1: Synthesis of 2,3-Diphenyl-6,7-dimethylquinoxaline

This protocol is a classical condensation reaction for synthesizing quinoxaline derivatives.[3]

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Dissolve equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and benzil in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.

-

Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If the product precipitates upon cooling, collect it by vacuum filtration. If not, slowly add water to the reaction mixture to induce precipitation.

-

Wash the collected solid with cold ethanol or a water/ethanol mixture to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,3-diphenyl-6,7-dimethylquinoxaline.

-

Dry the final product under vacuum. Characterize the product using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.

Protocol 2: MTT Assay for Cellular Viability (Cytotoxicity)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[16]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (quinoxaline analog) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion

This compound and its analogs represent a versatile and highly valuable class of heterocyclic compounds in drug discovery and development. The straightforward synthesis, coupled with the ability to readily modify the core structure at the 2, 3, 6, and 7 positions, allows for the fine-tuning of their pharmacological profiles. Research has demonstrated their potential as potent kinase inhibitors for neurodegenerative diseases, antiproliferative agents for oncology, and broad-spectrum antimicrobial compounds. The detailed protocols and structured data presented in this guide serve as a valuable resource for scientists working to explore and expand the therapeutic applications of this promising chemical scaffold. Future work will likely focus on optimizing the lead compounds to improve potency, selectivity, and pharmacokinetic properties for clinical development.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethyl-2,3-diphenylquinoxaline | 13362-56-6 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 6,7-DIMETHYLQUINOXALINE CAS#: 7153-23-3 [amp.chemicalbook.com]

- 6. 6-Amino-2,3-dimethylquinoxaline 95% | 7576-88-7 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 7153-23-3 CAS MSDS (6,7-DIMETHYLQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 13. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 6,7-Dimethylquinoxaline-2,3-diamine and Related Quinoxaline Derivatives

Hazard Identification and Classification

Quinoxaline derivatives, as a class of compounds, can present a range of health and environmental hazards. Based on data from related compounds, 6,7-Dimethylquinoxaline-2,3-diamine may be harmful if swallowed, in contact with skin, or inhaled. It is also suspected to cause skin and eye irritation. Some quinoxaline derivatives are known to cause serious eye damage and may cause respiratory irritation.[1][2][3] Long-term or repeated exposure data is largely unavailable, but some related compounds are suspected of causing cancer.[4]

GHS Hazard Statements for Related Quinoxaline Compounds:

-

H314: Causes severe skin burns and eye damage.[3]

-

H318: Causes serious eye damage.[2]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H351: Suspected of causing cancer.[4]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

The following table summarizes key quantitative data for related quinoxaline compounds. This data is for reference only and may not reflect the exact properties of this compound.

| Property | 2,3-Dimethylquinoxaline | 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline | 6-Amino-2,3-dimethylquinoxaline |

| Molecular Formula | C₁₀H₁₀N₂[1] | C₂₀H₁₆N₄[5] | C₁₀H₁₁N₃ |

| Molecular Weight | 158.20 g/mol [2] | 312.37 g/mol [5] | 173.21 g/mol |

| Appearance | Beige Powder Solid[1] | Powder[5] | Solid |

| Melting Point | Not Available | 191-193 °C[5][6] | 190-195 °C |

| Boiling Point | Not Available | Not Available | Not Available |

Experimental Protocols: Safe Handling and Personal Protective Equipment

The following protocols are generalized for handling powdered quinoxaline derivatives in a research setting. A substance-specific risk assessment should always be performed.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Handling Procedures:

-

Before handling, read and understand the Safety Data Sheet for the specific compound.

-

Don appropriate PPE as outlined above.

-

Weigh the compound in a chemical fume hood to minimize inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory area where chemicals are handled.[7]

-

Wash hands thoroughly after handling the compound.[7]

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][7]

-

If on Skin: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][7]

-

If in Eyes: Rinse immediately with plenty of water for at least 15 minutes.[1] Seek immediate medical advice from an ophthalmologist.

Storage and Disposal

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the product to be released into the environment.[1][7]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of potentially hazardous chemical compounds like quinoxaline derivatives.

Caption: A logical workflow for the safe handling of chemical compounds.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 6,7-Dimethylquinoxaline | C10H10N2 | CID 247669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline 98 6627-38-9 [sigmaaldrich.com]

- 6. 6627-38-9 CAS MSDS (6,7-DIMETHYL-2,3-DI(2-PYRIDYL)QUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Evolution of Quinoxaline-Based Fluorescent Probes: A Technical Deep Dive

For Immediate Release

A comprehensive technical guide exploring the historical development, synthetic methodologies, and signaling mechanisms of quinoxaline-based fluorescent probes. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comparative data, and visual representations of key concepts.

Introduction: The Rise of a Versatile Fluorophore

The field of fluorescence has been significantly advanced by the development of heterocyclic organic compounds as chemosensors.[1] Among these, quinoxaline derivatives have emerged as a cornerstone in the design of fluorescent probes due to their remarkable photophysical properties, synthetic accessibility, and diverse applications.[2][3] Quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring, provides a robust and tunable platform for the development of sensors for a wide array of analytes, including metal ions, anions, and biologically relevant molecules.[4][5]

The journey of quinoxaline from a simple heterocyclic compound to a sophisticated molecular tool for sensing and imaging has been marked by key discoveries and incremental advancements. While early studies focused on the fundamental synthesis and characterization of quinoxaline and its derivatives, the recognition of their inherent fluorescence capabilities opened a new chapter in their application.[5] Over the past few decades, researchers have harnessed the electron-deficient nature of the quinoxaline ring to create probes that operate through various photophysical mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[6][7][8] This guide will trace the historical development of these probes, detail their synthesis and operational mechanisms, and provide a comparative analysis of their performance.

Historical Development: A Chronological Overview

The exploration of quinoxaline's fluorescent properties has its roots in the broader study of heterocyclic compounds. While the synthesis of quinoxaline derivatives, such as 2,3-diphenylquinoxaline through the condensation of o-phenylenediamine and benzil, has been known for many decades, their application as fluorescent probes is a more recent development.[9]

Early Observations (Pre-1990s): Initial investigations into the photophysical properties of quinoxaline derivatives were primarily academic, focusing on understanding their electronic structure and spectral characteristics. These foundational studies laid the groundwork for future applications by establishing the inherent fluorescence of the quinoxaline core.

The Advent of Quinoxaline-Based Sensors (1990s): The 1990s marked a turning point with the emergence of research exploring the use of quinoxaline derivatives in sensing applications. A notable early example from 1992 detailed the use of quinoxaline derivatives as fluorescent probes for studying the N-terminal region of peptides, demonstrating their potential in biological contexts.[10] This work highlighted the sensitivity of the quinoxaline fluorophore to its local environment.

Expansion and Diversification (2000s-Present): The new millennium has witnessed an explosion in the development of quinoxaline-based fluorescent probes with tailored specificities and enhanced performance. This era has been characterized by:

-

Systematic Design: Researchers began to rationally design probes by incorporating specific recognition moieties (receptors) onto the quinoxaline scaffold to achieve selectivity for particular analytes.

-

Mechanism-Driven Innovation: A deeper understanding of photophysical mechanisms like ICT, PET, and AIE has enabled the creation of "turn-on," "turn-off," and ratiometric probes with improved signal-to-noise ratios.

-

Broadened Applications: The application of these probes has expanded significantly, with sophisticated sensors being developed for a wide range of metal ions (e.g., Cu²⁺, Fe³⁺), anions (e.g., F⁻, CN⁻), pH, and biomolecules.[4][5] Furthermore, their use in cellular imaging has become increasingly prominent.[1]

Core Synthetic Methodologies

The versatility of quinoxaline-based probes stems in large part from the straightforward and adaptable methods available for their synthesis. The most common and historically significant approach is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[9]

General Synthesis of the Quinoxaline Core

The fundamental reaction for forming the quinoxaline ring system is outlined below:

This robust reaction allows for the introduction of a wide variety of substituents onto the quinoxaline ring by using appropriately substituted starting materials.

Key Signaling Mechanisms

The functionality of quinoxaline-based fluorescent probes is underpinned by several key photophysical mechanisms that translate a binding event into a measurable change in fluorescence.

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the quinoxaline core often acts as an electron acceptor, while an electron-donating group is attached to the molecule. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The energy of this excited state, and thus the emission wavelength, is highly sensitive to the polarity of the local environment. Binding of an analyte can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.

Photoinduced Electron Transfer (PET)

PET-based sensors typically consist of a fluorophore (the quinoxaline moiety), a receptor for the analyte, and a spacer connecting them. In the "off" state, the receptor quenches the fluorescence of the quinoxaline through electron transfer. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

Aggregation-Induced Emission (AIE)

AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation.[8] In AIE-active quinoxaline derivatives, intramolecular rotations in the solution state provide non-radiative decay pathways, quenching fluorescence. In the aggregated state, these rotations are restricted, blocking the non-radiative channels and opening up the radiative decay pathway, resulting in strong fluorescence.[7]

Quantitative Data Summary

The performance of a fluorescent probe is characterized by its photophysical properties. The following tables summarize key data for a selection of quinoxaline-based fluorescent probes, allowing for easy comparison.

Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorescent Probes

| Probe | Analyte | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| QC1 | pH | 430 | 530 | - | 100 | [4] |

| QNH-Cu²⁺ | Cu²⁺ | 552 | - | - | - | [11] |

| QM-Fe³⁺ | Fe³⁺ | 345 | - | - | - | |

| QM-Cu²⁺ | Cu²⁺ | - | 500 | - | - | |

| VB-QUI | - | 348 | 454 | - | 106 | [12] |

| PQX | Protein Polarity | - | 450-650 | - | - | [13] |

Note: "-" indicates data not specified in the provided search results.

Detailed Experimental Protocols

To facilitate the replication and further development of quinoxaline-based probes, this section provides detailed experimental protocols for the synthesis of representative examples.

Synthesis of a Quinoxaline-Based pH Probe (QC1)

This protocol describes the synthesis of a push-pull quinoxaline derivative that functions as a dual colorimetric and fluorescent sensor for pH.[4]

Workflow:

Step 1: Synthesis of Dimethyl 2,3-bis(4-(methoxycarbonyl)phenyl)quinoxaline-6,7-dibromide (3)

-

A mixture of 4,4′-bis(methoxycarbonyl)benzil (1) and 4,5-dibromo-1,2-benzenediamine (2) is refluxed in acetic acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield compound (3).[4]

Step 2: Synthesis of the Final Probe (QC1)

-

Dibromoquinoxaline (3) is subjected to a palladium-catalyzed Buchwald-Hartwig amination reaction with N,N'-bis(tert-butoxycarbonyl)-1,3-diaminopropane.

-

The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) in a suitable solvent like toluene.

-

After the cross-coupling reaction, the resulting intermediate is treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting groups.

-

The final product, QC1, is purified by chromatography.[4]

Synthesis of a Quinoxaline-Based Copper Sensor (QNH)

This protocol details the synthesis of a quinoxaline-naphthaldehyde conjugate for the colorimetric detection of Cu²⁺ ions.[11]

Workflow:

Procedure:

-

The synthesis begins with the preparation of a quinoxaline derivative containing a ketone functional group (compound 1). The specific starting materials for this step would be a substituted o-phenylenediamine and a 1,2,3-tricarbonyl compound.

-

In a separate reaction, 2-hydroxy-1-naphthaldehyde is reacted with hydrazine to form 2-hydroxy-1-naphthaldehydehydrazide (compound 2).

-